molecular formula C24H19ClN6O3S B2894766 N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE CAS No. 893788-71-1

N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE

Cat. No.: B2894766
CAS No.: 893788-71-1
M. Wt: 506.97
InChI Key: FSFSNHAHWULHNV-UHFFFAOYSA-N
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Description

N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a chlorinated aromatic ring, and a sulfonyl group

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound is a derivative of quinazoline, a pharmacophore of several established antimalarial drugs such as chloroquine . Quinazoline derivatives have been found to have a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .

Mode of Action

The compound is a hybrid of 1,2,3-triazole and quinazoline, both of which are known to have significant biological activities . The 1,2,3-triazole is a well-known biologically active pharmacophore constructed by the copper-catalyzed azide–alkyne cycloaddition .

Biochemical Pathways

Given the wide range of therapeutic activities associated with quinazoline derivatives, it is likely that multiple pathways are affected .

Pharmacokinetics

The pharmacokinetic properties of this compound have been investigated. The compound was screened in vitro with different normal and cancer cell lines. The drug likeness of the compound was also investigated by predicting its pharmacokinetic properties .

Result of Action

Given the wide range of therapeutic activities associated with quinazoline derivatives, it is likely that the compound has significant effects at the molecular and cellular levels .

Action Environment

It is known that the synthesis of the compound involves the copper-catalyzed huisgen 1,3-dipolar cycloaddition of 4-azido-7-chloroquinoline with an alkyne derivative of acetaminophen .

Preparation Methods

The synthesis of N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazoloquinazoline core: This step typically involves the cyclization of appropriate precursors under specific conditions.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE can be compared with other similar compounds, such as:

    7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: This compound has a similar triazoloquinazoline core but differs in the substituents on the aromatic rings.

    3-Chloro-4-methylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of the target compound and shares the sulfonyl chloride functional group.

Properties

IUPAC Name

N-[4-[[7-chloro-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN6O3S/c1-14-3-10-19(11-4-14)35(33,34)24-23-28-22(27-18-8-6-17(7-9-18)26-15(2)32)20-13-16(25)5-12-21(20)31(23)30-29-24/h3-13H,1-2H3,(H,26,32)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFSNHAHWULHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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